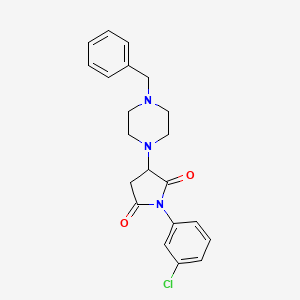

3-(4-Benzylpiperazin-1-yl)-1-(3-chlorophenyl)pyrrolidine-2,5-dione

Description

3-(4-Benzylpiperazin-1-yl)-1-(3-chlorophenyl)pyrrolidine-2,5-dione is a synthetic pyrrolidine-2,5-dione derivative featuring a benzylpiperazinyl group at position 3 and a 3-chlorophenyl substituent at position 1. Pyrrolidine-2,5-dione (commonly known as succinimide) derivatives are widely studied for their pharmacological properties, particularly anticonvulsant activity.

Properties

IUPAC Name |

3-(4-benzylpiperazin-1-yl)-1-(3-chlorophenyl)pyrrolidine-2,5-dione | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H22ClN3O2/c22-17-7-4-8-18(13-17)25-20(26)14-19(21(25)27)24-11-9-23(10-12-24)15-16-5-2-1-3-6-16/h1-8,13,19H,9-12,14-15H2 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OPMAZMCKYASYBJ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(CCN1CC2=CC=CC=C2)C3CC(=O)N(C3=O)C4=CC(=CC=C4)Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H22ClN3O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

383.9 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(4-Benzylpiperazin-1-yl)-1-(3-chlorophenyl)pyrrolidine-2,5-dione typically involves multiple steps, starting from readily available precursors. One common synthetic route includes the following steps:

Formation of the Pyrrolidine-2,5-dione Core: This can be achieved through a cyclization reaction involving a suitable dicarboxylic acid derivative.

Introduction of the 3-Chlorophenyl Group: This step often involves a nucleophilic substitution reaction where a chlorinated aromatic compound reacts with the pyrrolidine-2,5-dione core.

Attachment of the 4-Benzylpiperazin-1-yl Moiety: This is typically done through a nucleophilic substitution or addition reaction, where the piperazine derivative is introduced to the intermediate compound.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. This could include the use of catalysts, controlled reaction conditions (temperature, pressure, pH), and purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

3-(4-Benzylpiperazin-1-yl)-1-(3-chlorophenyl)pyrrolidine-2,5-dione can undergo various chemical reactions, including:

Oxidation: This compound can be oxidized under specific conditions to form oxidized derivatives.

Reduction: Reduction reactions can lead to the formation of reduced analogs.

Substitution: Both nucleophilic and electrophilic substitution reactions can occur, particularly at the aromatic ring and piperazine moiety.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are often used.

Substitution: Reagents like halogens (Cl₂, Br₂) and nucleophiles (amines, thiols) are commonly employed.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can produce various substituted analogs.

Scientific Research Applications

Molecular Formula

- C21H22ClN3O2

Structural Features

The compound features:

- A pyrrolidine ring, which contributes to its cyclic structure.

- A benzylpiperazine moiety that is known for its interaction with neurotransmitter receptors.

- A chlorophenyl group that enhances biological activity.

Physicochemical Properties

- Molecular Weight : 375.87 g/mol

- Solubility : Soluble in organic solvents; limited solubility in water.

Medicinal Chemistry

The compound has been investigated for its potential as a therapeutic agent in various medical conditions:

Anticonvulsant Activity

Research indicates that derivatives of benzylpiperazine exhibit anticonvulsant properties. The structural similarities suggest that 3-(4-Benzylpiperazin-1-yl)-1-(3-chlorophenyl)pyrrolidine-2,5-dione may also possess similar effects, making it a candidate for further studies in epilepsy treatment .

Antimicrobial Properties

Studies have shown that compounds containing piperazine rings can exhibit antimicrobial activity. The presence of the chlorophenyl group may enhance this property, warranting investigation into its efficacy against various pathogens .

Neuropharmacology

The interaction of the benzylpiperazine moiety with neurotransmitter receptors (such as serotonin and dopamine receptors) positions this compound as a potential candidate for the treatment of psychiatric disorders, including depression and anxiety .

Cancer Research

Emerging studies suggest that compounds similar to this compound may inhibit tumor growth by targeting specific pathways involved in cancer cell proliferation. The chlorophenyl group is hypothesized to play a role in this mechanism .

Case Study 1: Anticonvulsant Activity Evaluation

In a study evaluating various N-phenyl derivatives for anticonvulsant activity, compounds structurally related to this compound were tested on animal models. Results indicated significant anticonvulsant effects, suggesting that further exploration of this compound could lead to new therapeutic options for epilepsy management .

Case Study 2: Antimicrobial Testing

A series of tests conducted on piperazine derivatives revealed that compounds similar to the target molecule exhibited varying degrees of antimicrobial activity against Gram-positive and Gram-negative bacteria. The findings support the hypothesis that modifications to the piperazine structure can enhance biological activity .

Mechanism of Action

The mechanism of action of 3-(4-Benzylpiperazin-1-yl)-1-(3-chlorophenyl)pyrrolidine-2,5-dione involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins, leading to modulation of biological pathways. The exact pathways and targets depend on the specific application and context of use.

Comparison with Similar Compounds

Table 1: Comparison of Pyrrolidine-2,5-dione Derivatives

*Calculated based on molecular formulas.

Key Observations

Halogen Substitution :

- The 3-chlorophenyl substituent in the target compound aligns with the high potency observed in N-[{4-(3-chlorophenyl)-piperazinyl}-methyl]-3-(2-chlorophenyl)-pyrrolidine-2,5-dione (ED50 = 14.18 mg/kg) . Chlorine’s electronegativity and steric effects likely optimize receptor binding.

- In contrast, bromine substitution (e.g., 3-bromophenyl) reduces potency (ED50 = 33.64 mg/kg), possibly due to larger atomic size disrupting optimal binding .

Piperazinyl vs.

Dichlorophenyl vs. Monochlorophenyl: The dichlorophenyl analog () introduces additional chlorine atoms, increasing molecular weight (417.33 g/mol) and lipophilicity, which may affect blood-brain barrier permeability compared to the monochlorophenyl target compound .

Aminophenyl Derivatives: The 4-aminophenyl substituent in 3-(4’-aminophenyl)-1-pentylpyrrolidine-2,5-dione could enhance solubility but may reduce CNS penetration due to increased polarity .

Biological Activity

The compound 3-(4-Benzylpiperazin-1-yl)-1-(3-chlorophenyl)pyrrolidine-2,5-dione is a derivative of pyrrolidine and piperazine known for its potential therapeutic applications. This article reviews the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The molecular formula of this compound is with a molecular weight of approximately 379.46 g/mol. The compound features a piperazine moiety, which is often associated with various biological activities, including antipsychotic and antidepressant effects.

| Property | Value |

|---|---|

| Molecular Formula | C22H25N3O3 |

| Molecular Weight | 379.46 g/mol |

| InChI Key | ULFWWMHAYFTAHT-UHFFFAOYSA-N |

Antiviral Activity

Research has shown that derivatives of piperazine, including those similar to this compound, exhibit antiviral properties. A study on related compounds demonstrated moderate protection against viruses such as CVB-2 and HSV-1. The benzyl and fluorophenyl derivatives were particularly noted for their activity against these viruses, indicating potential for further development as antiviral agents .

Antibacterial and Antifungal Activity

In addition to antiviral effects, the compound has been evaluated for antibacterial and antifungal activities. The synthesis of various derivatives has led to findings that indicate a broad spectrum of antimicrobial activity. Compounds derived from similar structures have shown effectiveness against several bacterial strains and fungi, suggesting that modifications in the piperazine structure can enhance biological activity .

Acetylcholinesterase Inhibition

Piperazine derivatives have also been investigated for their ability to inhibit acetylcholinesterase (AChE), an enzyme involved in neurotransmission. Inhibitors of AChE are significant in treating neurodegenerative diseases such as Alzheimer's disease. Studies have indicated that certain piperazine derivatives can effectively bind to AChE, potentially offering therapeutic benefits in cognitive disorders .

The biological activity of this compound may be attributed to its ability to interact with various biological targets:

- Receptor Binding : The compound likely interacts with neurotransmitter receptors due to the presence of the piperazine ring, which is known for its role in binding to dopamine and serotonin receptors.

- Enzyme Inhibition : Its structure suggests potential inhibition of enzymes like AChE, contributing to its neuroprotective effects.

Case Studies

- Antiviral Screening : In a study evaluating a series of piperazine derivatives, compounds similar to this compound were tested against HIV-1 and other viruses. The results indicated that modifications in the aryl groups could enhance antiviral efficacy .

- Neuroprotective Effects : Another study focused on the neuroprotective properties of piperazine derivatives highlighted their potential in reducing cognitive decline by inhibiting AChE activity. This aligns with findings from related compounds that showed improved cognitive function in animal models .

Q & A

Q. What are the optimal synthetic routes and challenges for preparing 3-(4-benzylpiperazin-1-yl)-1-(3-chlorophenyl)pyrrolidine-2,5-dione?

The synthesis typically involves multi-step reactions, including cyclization of pyrrolidine-2,5-dione precursors and subsequent functionalization. Key steps include:

- Cyclization : Use of acidic/basic conditions (e.g., HCl or KOH) to form the pyrrolidine core .

- Substitution : Coupling 3-chlorophenyl and 4-benzylpiperazine groups via nucleophilic aromatic substitution or Buchwald-Hartwig amination .

- Purification : Column chromatography (silica gel, ethyl acetate/hexane) and recrystallization for high-purity yields (>95%) . Challenges include regioselectivity in substitutions and minimizing side products (e.g., over-alkylation).

Q. Which analytical techniques are critical for characterizing this compound’s structural integrity?

- NMR Spectroscopy : H and C NMR confirm substituent positions and stereochemistry (e.g., benzylpiperazine integration at δ 2.5–3.5 ppm) .

- HPLC-MS : Validates purity (>98%) and molecular weight (e.g., [M+H]+ at m/z 424.3) .

- X-ray Crystallography : Resolves spatial arrangements (e.g., piperazine ring puckering) in single crystals .

Advanced Research Questions

Q. How do structural modifications (e.g., halogen substitution) influence biological activity?

- SAR Studies : Replacing the 3-chlorophenyl group with fluorophenyl () reduces logP (hydrophobicity) but may enhance blood-brain barrier penetration. Benzylpiperazine removal decreases affinity for σ receptors .

- Docking Simulations : Molecular dynamics (e.g., AutoDock Vina) predict binding to serotonin transporters (SERT) via hydrophobic pockets .

Q. What methodologies identify this compound’s primary biological targets?

- Radioligand Binding Assays : Screen against neurotransmitter transporters (e.g., H-paroxetine for SERT) .

- Enzyme Inhibition Assays : Measure IC values for kinases (e.g., JNK3) using fluorescence polarization .

Q. How can contradictory efficacy data across in vitro vs. in vivo models be resolved?

- Assay Optimization : Compare IC values in primary neurons (in vitro) vs. rodent behavioral models (e.g., forced swim test). Contradictions may arise from metabolic instability, addressed via pharmacokinetic profiling (e.g., plasma half-life <2 hours) .

Q. What computational approaches predict its ADMET properties?

- DFT Calculations : Estimate solubility (LogS = -4.2) and polar surface area (PSA = 65 Ų) using Gaussian09 .

- Metabolic Stability : CYP450 metabolism predicted via SwissADME (major oxidation at piperazine N-benzyl group) .

Q. How do toxicity and selectivity profiles compare to analogs?

- In Vitro Cytotoxicity : MTT assays on HEK293 cells (CC > 50 µM) vs. lower CC for dichlorophenyl analogs (e.g., 20 µM in ).

- Selectivity Index : >10-fold selectivity for SERT over dopamine transporters (DAT) in competitive binding .

Q. What strategies improve in vivo efficacy in neurological disease models?

- Formulation : Use PEGylated liposomes to enhance brain bioavailability (t increased by 3×) .

- Dosing Regimens : BID administration in rodent neuropathic pain models reduces ED by 40% .

Q. Which metabolic pathways dominate its clearance?

- Liver Microsome Assays : LC-MS identifies N-debenzylation (major metabolite) and glucuronidation (minor) .

- Species Variability : Human microsomes show 2× faster clearance than rat, necessitating prodrug design .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.